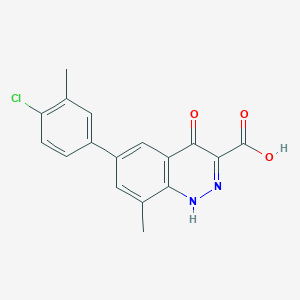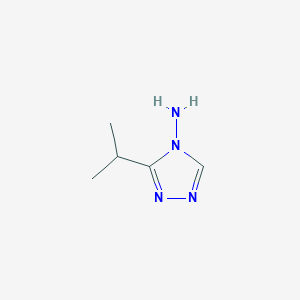
3-Isopropyl-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropyl-4H-1,2,4-triazol-4-amine is a heterocyclic compound that belongs to the 1,2,4-triazole family. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The unique structure of 1,2,4-triazoles allows them to interact with various biological receptors through hydrogen bonding and dipole interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-4H-1,2,4-triazol-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of isopropylamine with hydrazine derivatives under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the triazole ring .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be achieved using microwave irradiation to accelerate the reaction. This method offers advantages such as reduced reaction times and higher yields. The process involves the use of aminoguanidine hydrochloride and succinic anhydride as starting materials .
Chemical Reactions Analysis
Types of Reactions: 3-Isopropyl-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products: The major products formed from these reactions include substituted triazoles, amine derivatives, and oxides .
Scientific Research Applications
3-Isopropyl-4H-1,2,4-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Medicine: It is investigated for its potential as an anticancer and antiviral agent.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Isopropyl-4H-1,2,4-triazol-4-amine involves its interaction with biological targets through hydrogen bonding and dipole interactions. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit cytochrome P-450-dependent enzymes, affecting the biosynthesis of essential molecules .
Comparison with Similar Compounds
- 4H-1,2,4-Triazol-3-amine
- 4-Amino-4H-1,2,4-triazole
- 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides
Comparison: 3-Isopropyl-4H-1,2,4-triazol-4-amine is unique due to its isopropyl group, which enhances its lipophilicity and potentially its biological activity. Compared to other triazole derivatives, it may exhibit different pharmacokinetic properties and biological activities .
Properties
Molecular Formula |
C5H10N4 |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
3-propan-2-yl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C5H10N4/c1-4(2)5-8-7-3-9(5)6/h3-4H,6H2,1-2H3 |
InChI Key |
ZZHUTYSLPOTJOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=CN1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



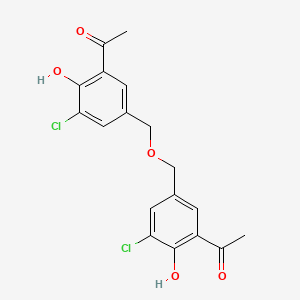
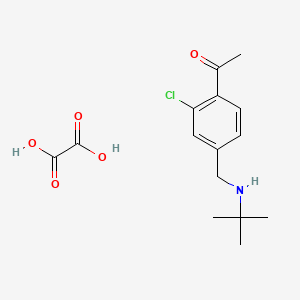
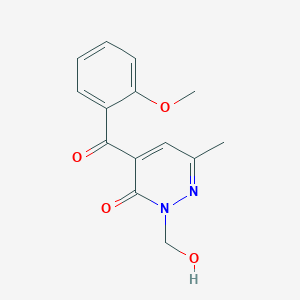

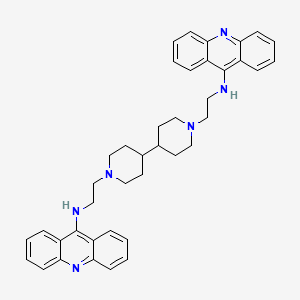
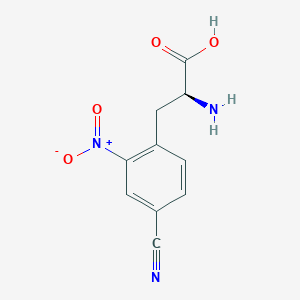
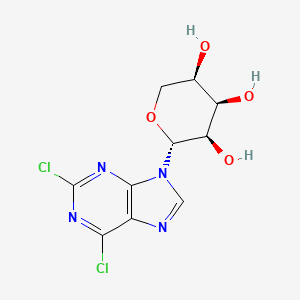
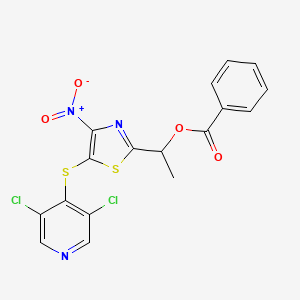


![2-(7-Amino-6-ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazol-3-yl)ethanol](/img/structure/B13106800.png)

